![molecular formula C6H3ClN2S B14884137 7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
7-Chloroisothiazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroisothiazolo[4,5-b]pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ringThe molecular formula of this compound is C6H3ClN2S, and it has a molecular weight of 170.61 g/mol .
Preparation Methods
The synthesis of 7-Chloroisothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Chloroisothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include lithium bromide, bromine, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloroisothiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It has been explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and antitumor activities.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloroisothiazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
7-Chloroisothiazolo[4,5-b]pyridine can be compared with other similar compounds, such as isothiazolo[4,3-b]pyridines. While both classes of compounds share a similar core structure, this compound is unique due to its specific substitution pattern and the presence of a chlorine atom. This uniqueness can result in different biological activities and applications .
Similar compounds include:
- Isothiazolo[4,3-b]pyridines
- Thiazolo[4,5-b]pyridines
These compounds share structural similarities but may differ in their chemical properties and applications .
Properties
Molecular Formula |
C6H3ClN2S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
7-chloro-[1,2]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H |
InChI Key |
FXTWPPMMCJHPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=NSC2=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


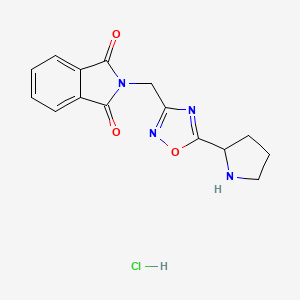
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)

![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)


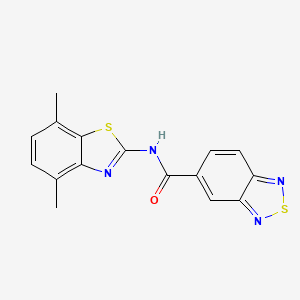
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
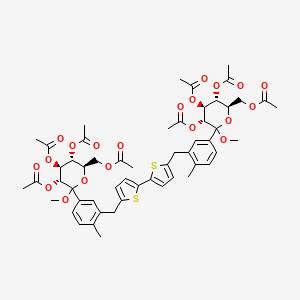

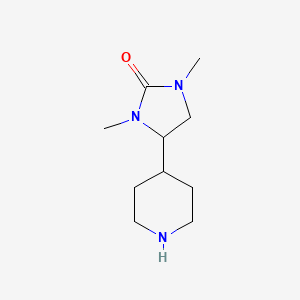
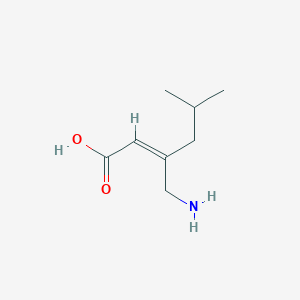

![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
